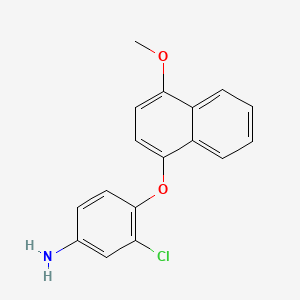

3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline

Description

3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline is a substituted aniline derivative featuring a chloro group at position 3 and a 4-methoxynaphthalen-1-yloxy group at position 4. Its synthesis likely involves nucleophilic aromatic substitution or coupling reactions, though specific protocols require further exploration .

Properties

CAS No. |

83054-56-2 |

|---|---|

Molecular Formula |

C17H14ClNO2 |

Molecular Weight |

299.7 g/mol |

IUPAC Name |

3-chloro-4-(4-methoxynaphthalen-1-yl)oxyaniline |

InChI |

InChI=1S/C17H14ClNO2/c1-20-15-8-9-16(13-5-3-2-4-12(13)15)21-17-7-6-11(19)10-14(17)18/h2-10H,19H2,1H3 |

InChI Key |

QWNXCWKZJBMERZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)OC3=C(C=C(C=C3)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs vary in the substituent attached to the aniline ring, impacting their chemical and biological profiles:

*Hypothetical compound inferred from structural trends.

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) enhance biological activity in protozoan and kinase inhibitors .

- Bulkier substituents (e.g., naphthalenyloxy) may improve target binding via hydrophobic interactions but reduce solubility.

Physicochemical Properties

Biological Activity

3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline, with the chemical formula CHClNO, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound features a chloro group and a methoxynaphthalene moiety, which are believed to influence its biological interactions. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 303.75 g/mol |

| IUPAC Name | 3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline |

The biological activity of 3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline is thought to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of both chloro and methoxynaphthalene substituents enhances its binding affinity and specificity. Research indicates that this compound may exhibit antiproliferative and anticancer properties through various pathways.

Anticancer Activity

Recent studies have investigated the anticancer properties of 3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline against various cancer cell lines. The following table summarizes key findings from recent research:

| Study Reference | Cell Lines Tested | % Inhibition | IC (µM) |

|---|---|---|---|

| MDA-MB-468 (breast cancer) | 84.83% | 5.0 | |

| SK-MEL-5 (melanoma) | 81.58% | 6.2 | |

| T-47D (breast cancer) | 90.47% | 3.5 |

These studies indicate that the compound exhibits significant antiproliferative effects across multiple cancer types, suggesting its potential as a lead compound in drug development.

Mechanistic Insights

The mechanism by which 3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline exerts its effects may involve the induction of apoptosis in cancer cells, as indicated by studies measuring caspase activation and cell cycle arrest. For instance, research has shown that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Breast Cancer :

A study involving MDA-MB-468 cells demonstrated that treatment with 3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline resulted in significant cell death compared to untreated controls, with a notable dose-dependent response. -

Case Study on Melanoma :

In SK-MEL-5 cells, the compound was found to inhibit cell migration and invasion, indicating its potential role in preventing metastasis.

Safety and Toxicology

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary toxicity assessments indicate that it may pose risks such as acute toxicity and potential mutagenicity, necessitating further investigation into its safety for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.